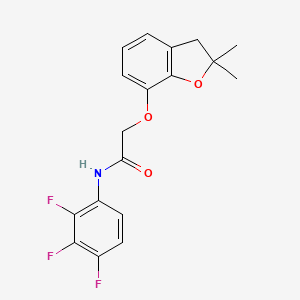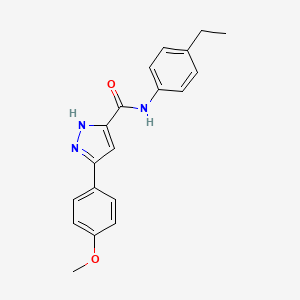
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a unique substitution pattern, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In the context of anticancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar structural features.
2-Phenylimidazole: Shares the imidazole core but with different substitution patterns.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness
1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-IMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H18N2S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-methyl-2-[(3-methylphenyl)methylsulfanyl]-5-phenylimidazole |
InChI |
InChI=1S/C18H18N2S/c1-14-7-6-8-15(11-14)13-21-18-19-12-17(20(18)2)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3 |
Clé InChI |
WHVYYALFWQBLHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


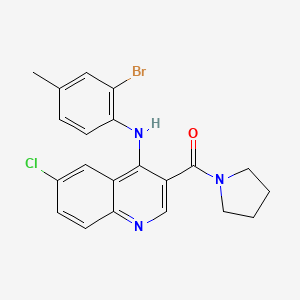
![2-(4-{4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11280211.png)

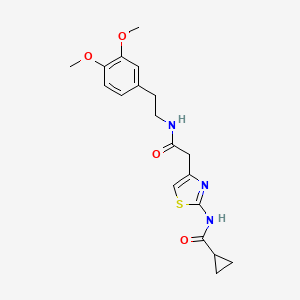
![6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11280237.png)
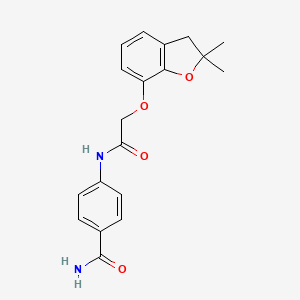
![N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B11280259.png)

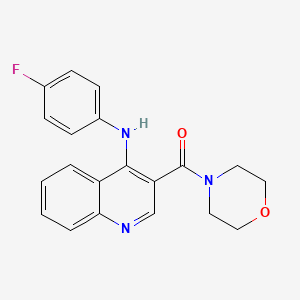
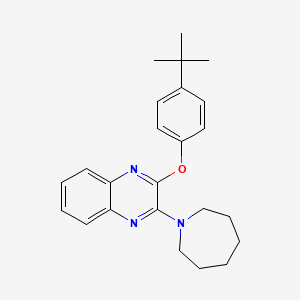
![N-(2,3-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11280300.png)
